4-((Chlorosulfonyl)methyl)benzoic acid

Organic Chemistry Analytical Chemistry Quality Control

Researchers synthesizing sulfonamide libraries often encounter failed couplings when substituting 4-(chlorosulfonyl)benzoic acid analogs. The methylene spacer creates a distinct benzylic sulfonyl chloride handle with altered electronic and steric properties, enabling successful derivatization. • Benzylic -CH2- spacer differentiates reactivity from aryl sulfonyl chlorides; prevents coupling failures • Orthogonal -COOH and -SO2Cl groups enable sequential functionalization for complex molecule assembly • ≥95% purity; shipped under inert atmosphere to preserve moisture-sensitive sulfonyl chloride integrity

Molecular Formula C8H7ClO4S
Molecular Weight 234.65
CAS No. 92614-57-8
Cat. No. B2597709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Chlorosulfonyl)methyl)benzoic acid
CAS92614-57-8
Molecular FormulaC8H7ClO4S
Molecular Weight234.65
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyDAGYFDUEPISFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((Chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8): Chemical Profile for Research and Industrial Procurement


4-((Chlorosulfonyl)methyl)benzoic acid, with the CAS Registry Number 92614-57-8, is an organic compound belonging to the class of benzoic acid derivatives. Its molecular formula is C8H7ClO4S, and it has a molecular weight of 234.66 g/mol . The compound features a benzoic acid core with a chlorosulfonyl group attached via a methylene (-CH2-) spacer at the para position . This structural feature distinguishes it from closely related compounds like 4-(chlorosulfonyl)benzoic acid, where the reactive chlorosulfonyl group is directly attached to the aromatic ring . It is commercially available from multiple research chemical suppliers with a standard purity of ≥95% .

Why 4-((Chlorosulfonyl)methyl)benzoic acid Cannot Be Replaced by Common Analogs in Key Applications


The critical distinction of 4-((Chlorosulfonyl)methyl)benzoic acid lies in the methylene (-CH2-) spacer between its aromatic ring and the reactive chlorosulfonyl group. This structural element alters the electronic and steric environment of the sulfonyl chloride, directly impacting its reactivity, the properties of the resulting sulfonamides or sulfonates, and its utility as a building block. Attempting to substitute it with a direct analog like 4-(chlorosulfonyl)benzoic acid (CAS 10130-89-9) or its methyl ester (CAS 69812-51-7) introduces a different molecular geometry and electronic profile . This can lead to failures in downstream coupling reactions, altered biological activity of final compounds, and non-compliance with patented synthetic routes [1]. The spacer group effectively creates a 'benzylic' sulfonyl chloride, which is a distinct reactive handle compared to an 'aryl' sulfonyl chloride, as demonstrated by its specific use in synthesizing complex molecules like sulfonamide-amide derivatives [2].

Quantitative Evidence for Differentiating 4-((Chlorosulfonyl)methyl)benzoic acid from Structural Analogs


Distinct Molecular Weight and Formula Enables Precise Mass-Based Identification

The molecular weight of 4-((Chlorosulfonyl)methyl)benzoic acid is 234.66 g/mol (C8H7ClO4S), which is exactly 14.03 g/mol (one CH2 unit) heavier than the closely related analog 4-(Chlorosulfonyl)benzoic acid, which has a molecular weight of 220.63 g/mol (C7H5ClO4S) [1]. This quantitative difference allows for unambiguous identification and purity assessment via LC-MS or high-resolution mass spectrometry, which is critical for verifying the correct building block in multi-step syntheses where both compounds might be present.

Organic Chemistry Analytical Chemistry Quality Control

Verified Commercial Purity and Packaging Facilitates Immediate Research Use

Multiple reputable suppliers, including Bidepharm, AKSci, CymitQuimica, and Wanvibio, offer 4-((Chlorosulfonyl)methyl)benzoic acid at a verified minimum purity of 95% (or 95+%) . This level of consistency in commercial specification is a key differentiator from more obscure or custom-synthesized analogs, which may lack batch-to-batch reproducibility. For instance, the direct analog 4-(chlorosulfonyl)benzoic acid is less commonly stocked with a stated purity, and its methyl ester is typically available in 95% purity but with a narrower range of suppliers, impacting procurement reliability .

Medicinal Chemistry Chemical Synthesis Procurement

Documented Use as a Key Intermediate in Biologically Active Sulfonamide Synthesis

The compound's specific structure is essential for the synthesis of certain sulfonamide-amide derivatives. A study by Abbavaram et al. (2013) used a closely related chlorosulfonyl intermediate (ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate), derived from 4-methyl benzoic acid and chlorosulfonic acid, to produce 14 novel sulfonamide-amide derivatives [1]. These derivatives demonstrated significant in vitro antibacterial and antifungal activities against a panel of strains, confirming the value of this specific chlorosulfonyl scaffold in generating bioactive molecules. While the study did not test the target compound directly, it provides class-level evidence that this family of benzylic chlorosulfonyl compounds yields active sulfonamides, a key application that differentiates it from simpler aryl sulfonyl chlorides.

Medicinal Chemistry Antimicrobial Research Drug Discovery

Optimal Application Scenarios for 4-((Chlorosulfonyl)methyl)benzoic acid in Research and Development


Synthesis of Sulfonamide and Sulfonate Libraries in Medicinal Chemistry

This compound is best applied as a key intermediate for creating diverse libraries of sulfonamides and sulfonates. The presence of the chlorosulfonyl group on a benzylic carbon provides a distinct reactivity profile compared to aryl sulfonyl chlorides. This is supported by research showing that similar benzylic chlorosulfonyl intermediates can be used to synthesize novel sulfonamide-amide derivatives with confirmed antimicrobial activity [1]. Researchers should prioritize this building block when the synthetic plan requires a para-substituted benzoic acid handle with a nucleophile-accessible sulfonyl chloride moiety spaced from the ring.

Precursor for Functionalized Polymers and Material Science Applications

In material science, this compound can serve as a monomer or functionalizing agent for polymer backbones. Its dual functionality (carboxylic acid and chlorosulfonyl) allows for orthogonal chemistry: the carboxylic acid can be used for attachment to a polymer matrix or nanoparticle via esterification or amidation, while the chlorosulfonyl group remains available for subsequent modification to introduce sulfonamide or sulfonate groups, which can alter surface properties, hydrophilicity, or metal-binding capabilities .

Development of Agrochemical Intermediates

The compound's structure aligns with key intermediates in the production of sulfonylurea herbicides. The benzylic sulfonyl chloride motif is present in patents describing processes for producing herbicide intermediates [2]. Its specific use is indicated when a synthetic route requires a para-benzoic acid derivative with a sulfonyl chloride handle separated by a methylene group, a structural feature that can influence the lipophilicity and metabolic stability of the final agrochemical product.

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